molecular formula C11H10N2O2 B034349 Methyl 4-(1H-imidazol-1-yl)benzoate CAS No. 101184-08-1

Methyl 4-(1H-imidazol-1-yl)benzoate

Cat. No. B034349
Key on ui cas rn: 101184-08-1
M. Wt: 202.21 g/mol
InChI Key: KUBBZTZQWIGHFH-UHFFFAOYSA-N
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Patent
US04804662

Procedure details

Heat 101.6 g (0.65 mol) of methyl 4-fluorobenzoate, 66.65 g (0.98 mol) of imidazole, and 182.0 g (1.31 mol) of potassium carbonate in dimethylsulfoxide at ca. 120° C. for about 3 hr. Cool the solution to room temperature and pour into 500 mL of cold water. Filter to obtain crystals of the title compound.
Quantity
101.6 g
Type
reactant
Reaction Step One
Quantity
66.65 g
Type
reactant
Reaction Step One
Quantity
182 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.[NH:12]1[CH:16]=[CH:15][N:14]=[CH:13]1.C(=O)([O-])[O-].[K+].[K+].O>CS(C)=O>[CH3:9][O:8][C:6](=[O:7])[C:5]1[CH:10]=[CH:11][C:2]([N:12]2[CH:16]=[CH:15][N:14]=[CH:13]2)=[CH:3][CH:4]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
101.6 g
Type
reactant
Smiles
FC1=CC=C(C(=O)OC)C=C1
Name
Quantity
66.65 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
182 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)N1C=NC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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